![molecular formula C10H10N2O2S B2390250 (Quinolin-6-yl)methanesulfonamide CAS No. 1152714-79-8](/img/structure/B2390250.png)
(Quinolin-6-yl)methanesulfonamide
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Overview
Description
“(Quinolin-6-yl)methanesulfonamide” is a chemical compound with the CAS Number: 1152714-79-8 . It has a molecular weight of 222.27 and is typically found in a powder form .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “(Quinolin-6-yl)methanesulfonamide”, has been a topic of interest in medicinal chemistry research . Quinoline derivatives are utilized in various fields including medicine, food, catalysts, dyes, materials, refineries, and electronics . The synthesis of quinoline derivatives often involves chemical modification of the quinoline nucleus, which is one of the common approaches used in drug discovery .Molecular Structure Analysis
The molecular structure of “(Quinolin-6-yl)methanesulfonamide” can be represented by the InChI Code: 1S/C10H10N2O2S/c11-15(13,14)7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2,(H2,11,13,14) .Scientific Research Applications
Chemical Synthesis
“(Quinolin-6-yl)methanesulfonamide” is used in chemical synthesis . It’s a compound with a molecular weight of 222.27 and is usually stored at room temperature . It’s commonly used in the synthesis of functionalized quinoline derivatives .
Intramolecular C–H Activation Reactions
This compound plays a crucial role in intramolecular C–H activation reactions of N-sulfonylamidines and isocyanides . This process is catalyzed by copper (I) iodide and L-proline as a ligand in acetonitrile at room temperature .
Synthesis of Functionalized Quinoline Derivatives
“(Quinolin-6-yl)methanesulfonamide” is used in the synthesis of functionalized quinoline derivatives . This process involves a one-pot, four-component sequential reaction .
Medicinal Chemistry
Quinoline motifs, such as “(Quinolin-6-yl)methanesulfonamide”, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal chemistry .
Industrial Chemistry
In addition to its applications in medicinal chemistry, “(Quinolin-6-yl)methanesulfonamide” also has applications in industrial chemistry .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (Quinolin-6-yl)methanesulfonamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis by removing the N-terminal methionine from nascent proteins .
Mode of Action
It is known that quinoline derivatives can interact with their targets through various mechanisms, including cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Quinoline derivatives have been found to affect a variety of pathways, including the pi3k/akt/mtor pathway , which plays a role in multiple cancers by regulating apoptosis and cell proliferation .
Result of Action
One of the compounds, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, has been found to be active with an inhibition concentration value of (ic50) 294 μM . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with this compound .
properties
IUPAC Name |
quinolin-6-ylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c11-15(13,14)7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2,(H2,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWGPBNBGQWMRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CS(=O)(=O)N)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Quinolin-6-yl)methanesulfonamide |
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